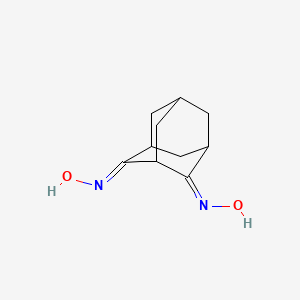
Oxolan-2-yl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-2-yl trifluoroacetate is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. This compound is particularly notable for its trifluoroacetate group, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-yl trifluoroacetate typically involves the reaction of oxolane derivatives with trifluoroacetic anhydride or trifluoroacetic acid. The reaction conditions often require the presence of a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions. The process generally involves:
Reactants: Oxolane derivative and trifluoroacetic anhydride or trifluoroacetic acid.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride.
Conditions: The reaction is typically carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-yl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolan-2-one derivatives.
Reduction: Reduction reactions can convert the trifluoroacetate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxolan-2-one derivatives, hydroxylated oxolanes, and substituted oxolanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxolan-2-yl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of oxolan-2-yl trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetate group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Oxolan-2-yl trifluoroacetate can be compared with other oxolane derivatives and trifluoroacetate-containing compounds:
Oxolane Derivatives: Compounds like tetrahydrofuran and oxolan-2-one share the oxolane ring structure but differ in their functional groups.
Trifluoroacetate Compounds: Compounds such as trifluoroacetic acid and trifluoroacetate esters have similar trifluoroacetate groups but differ in their core structures.
Uniqueness
The unique combination of the oxolane ring and trifluoroacetate group in this compound imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
List of Similar Compounds
- Tetrahydrofuran
- Oxolan-2-one
- Trifluoroacetic acid
- Trifluoroacetate esters
Properties
CAS No. |
64258-33-9 |
|---|---|
Molecular Formula |
C6H7F3O3 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
oxolan-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(10)12-4-2-1-3-11-4/h4H,1-3H2 |
InChI Key |
WUSFZULTWBLNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14484294.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
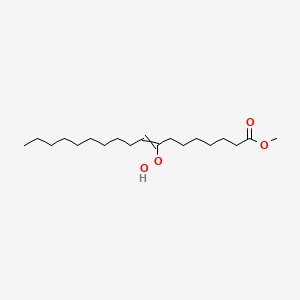
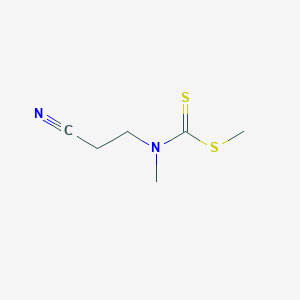
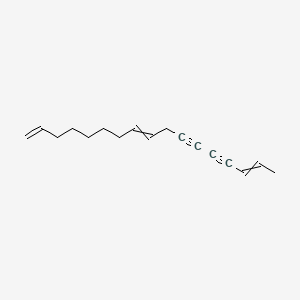
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)

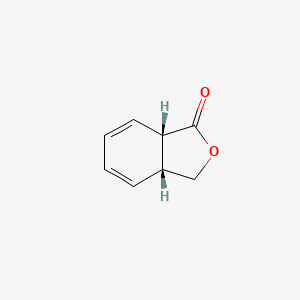

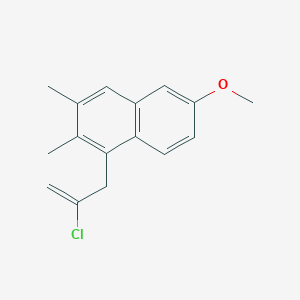
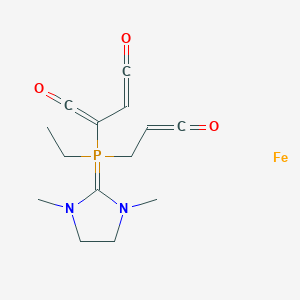
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
